B1580149 L-GLUTAMINE (13C5)

L-GLUTAMINE (13C5)

Cat. No.: B1580149
M. Wt: 151.11
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Description

Significance of Stable Isotope Tracing in Systems Biochemistry

Stable isotope tracing is a powerful methodology used to investigate the intricate network of biochemical reactions within a biological system. mdpi.com Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, stable isotope tracing allows for the measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. immune-system-research.comnih.gov This dynamic information is crucial for understanding how cells adapt their metabolism in response to genetic or environmental changes.

By introducing a substrate labeled with a stable isotope, such as ¹³C, ¹⁵N, or ²H, into a biological system, scientists can follow the incorporation of these heavy atoms into downstream metabolites. mdpi.com This enables the mapping of metabolic pathways and the quantification of the relative contributions of different substrates to various metabolic pools. immune-system-research.comnih.gov The use of stable, non-radioactive isotopes offers a significant advantage in safety and logistics over radioactive isotopes. nih.gov

Stable isotope tracing has become a cornerstone technique in systems biochemistry, providing unparalleled insights into cellular physiology, disease mechanisms, and the identification of potential therapeutic targets. immune-system-research.comcreative-proteomics.com

Overview of Glutamine Metabolism in Biological Systems

L-glutamine is the most abundant and versatile amino acid in the human body, playing a central role in a multitude of metabolic processes. nih.govnbinno.com It is a key building block for protein synthesis and a primary nitrogen donor for the synthesis of other amino acids, nucleotides (purines and pyrimidines), and other nitrogen-containing compounds. nbinno.comwikipedia.org

Glutamine serves as a major respiratory fuel for rapidly proliferating cells, such as immune cells and cancer cells. nih.govclevelandclinic.org The process of glutaminolysis involves the conversion of glutamine to glutamate (B1630785) and subsequently to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG). bosterbio.comcellsignal.com This anaplerotic replenishment of the TCA cycle is vital for energy production (ATP) and the generation of biosynthetic precursors. wikipedia.orgcellsignal.com

Furthermore, glutamine metabolism is integral to maintaining redox homeostasis through the synthesis of the antioxidant glutathione (B108866). nbinno.comcellsignal.com It also plays a critical role in acid-base balance in the kidneys and acts as a nontoxic transporter of ammonia (B1221849) in the blood. nbinno.comwikipedia.org The metabolic fate of glutamine is tightly regulated by a network of transporters and enzymes that are often altered in disease states. nih.gov

Rationale for Utilizing L-Glutamine (13C5) as a Metabolic Tracer

The use of uniformly labeled L-Glutamine (13C5) is particularly advantageous for several reasons. Since all five carbon atoms are labeled, it allows for the comprehensive tracking of the entire carbon skeleton of glutamine as it is metabolized. mdpi.com This enables researchers to distinguish and quantify the contributions of glutamine to various metabolic pathways with high precision. researchgate.net

L-Glutamine (13C5) is frequently used to study central carbon metabolism, particularly the TCA cycle. mdpi.com For instance, the entry of glutamine-derived carbon into the TCA cycle via glutaminolysis results in the formation of M+4 labeled intermediates (where 'M' denotes the mass of the unlabeled metabolite). nih.gov In contrast, reductive carboxylation, a pathway often upregulated in cancer cells and under hypoxic conditions, leads to the formation of M+5 citrate (B86180). cellsignal.comnih.gov By analyzing the mass isotopologue distribution of these metabolites, the relative activities of these opposing pathways can be determined.

The rich labeling patterns generated from [U-¹³C₅]glutamine in TCA cycle intermediates and downstream metabolites like amino acids and lipids provide detailed information for metabolic flux analysis. researchgate.netnih.gov This makes it an effective tracer for investigating metabolic reprogramming in various physiological and pathological conditions, including cancer and immune cell activation. mdpi.comnih.gov

TracerKey ApplicationExample Downstream Labeled Metabolites
L-Glutamine (13C5) Tracing glutamine's contribution to the TCA cycle and biosynthesisM+5 Glutamate, M+5 α-Ketoglutarate, M+4 Malate, M+4 Aspartate, M+5 Citrate (via reductive carboxylation)
D-Glucose (U-13C6) Tracing glucose's entry into glycolysis and the TCA cycleM+3 Lactate (B86563), M+3 Alanine, M+2 Citrate
L-Leucine (13C6) Investigating branched-chain amino acid metabolismLabeled intermediates of leucine (B10760876) catabolism
L-Valine (13C5) Studying branched-chain amino acid metabolismLabeled intermediates of valine catabolism

Historical Context of Isotopic Flux Analysis in Metabolic Studies

The concept of using isotopic tracers to study metabolism dates back to the mid-20th century with the use of radioactive isotopes like ¹⁴C. These early studies laid the foundation for our understanding of many fundamental metabolic pathways. However, the advent of stable isotope tracers and the development of high-resolution mass spectrometry and NMR have revolutionized the field. nih.gov

Metabolic Flux Analysis (MFA) has evolved from these foundational techniques into a sophisticated experimental and computational framework for quantifying intracellular metabolic fluxes. wikipedia.org Early applications of MFA focused on microbial systems for metabolic engineering purposes. Over the past few decades, its application has expanded significantly to more complex mammalian systems, driven by a renewed interest in the role of metabolism in diseases like cancer. creative-proteomics.comnih.gov

The development of computational tools and algorithms has been critical in analyzing the complex data generated from stable isotope tracing experiments. ntnu.nomdpi.com These advancements have enabled the construction of detailed metabolic flux maps, providing a systems-level understanding of cellular metabolism that was previously unattainable. nih.gov Today, isotopic flux analysis is an indispensable tool in biomedical research, offering dynamic insights into the metabolic state of health and disease. nih.gov

Properties

Molecular Weight

151.11

Purity

98%

Origin of Product

United States

Theoretical Underpinnings of L Glutamine 13c5 Tracing

Principles of Carbon Isotope Labeling

Isotope labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org It involves substituting one or more atoms in a molecule of interest with their isotope. wikipedia.org Carbon-13 (¹³C) is a naturally occurring, stable (non-radioactive) isotope of carbon. creative-proteomics.comwikipedia.org While most carbon in nature is ¹²C, about 1.1% is ¹³C. wikipedia.org In L-Glutamine (13C5), the standard ¹²C atoms at all five carbon positions are replaced with ¹³C atoms.

The fundamental principle of isotope labeling lies in the fact that the labeled compound, such as L-Glutamine (13C5), is chemically and biologically similar to its unlabeled counterpart. creative-proteomics.com This allows it to be metabolized by cells through the same enzymatic pathways. However, due to the mass difference between ¹³C and ¹²C, the labeled molecules and their downstream metabolic products can be detected and distinguished from their unlabeled forms using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com By tracking the incorporation of the ¹³C atoms from L-Glutamine (13C5) into other metabolites, researchers can elucidate the flow of carbon atoms and determine the activity of various metabolic pathways. nih.gov For instance, using uniformly labeled [U-¹³C₅]glutamine is an effective strategy to evaluate the total contribution of glutamine to processes like the Tricarboxylic Acid (TCA) cycle and lipid synthesis. nih.gov

Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MIDA) is a technique that quantifies the relative abundances of different mass isotopomers in a metabolite pool after the administration of a stable isotope-labeled precursor. nih.gov Isotopomers are molecules that have the same chemical formula but differ in their isotopic composition. numberanalytics.com When L-Glutamine (13C5) is introduced into a biological system, its five ¹³C atoms are distributed into various downstream metabolites. This results in the formation of new molecules containing anywhere from zero to several ¹³C atoms.

For example, the conversion of L-Glutamine (13C5) to Glutamate (B1630785) results in Glutamate that is fully labeled with five ¹³C atoms (M+5). As this M+5 Glutamate enters the TCA cycle, it generates other intermediates with varying numbers of labeled carbons. MIDA uses mass spectrometry to measure the intensity of each of these mass isotopomers (e.g., M+0, M+1, M+2, etc.) for a given metabolite. nih.govnih.gov This measured distribution is then compared to statistical distributions predicted by combinatorial probability. nih.govnih.gov This comparison allows researchers to calculate key parameters, such as the enrichment of the direct precursor pool for a specific product and the fraction of molecules that were newly synthesized during the experiment. nih.gov

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Citrate (B86180) Derived from L-Glutamine (13C5) Tracing
Mass IsotopomerDescriptionHypothetical Relative Abundance (%)Potential Metabolic Origin
M+0Citrate with no ¹³C atoms15%Derived from unlabeled endogenous sources.
M+1Citrate with one ¹³C atom5%Minimal contribution, possibly from natural abundance or minor pathways.
M+2Citrate with two ¹³C atoms10%From labeled Acetyl-CoA (M+2) derived from glutamine condensing with unlabeled Oxaloacetate.
M+3Citrate with three ¹³C atoms5%Possible through multiple turns of the TCA cycle or other pathways.
M+4Citrate with four ¹³C atoms50%Primary product of reductive carboxylation of α-Ketoglutarate (M+5) followed by condensation with unlabeled CO₂.
M+5Citrate with five ¹³C atoms15%Can be formed via condensation of glutaminolysis-derived Acetyl-CoA (M+2) with labeled Oxaloacetate (M+3). nih.gov

Bonded Cumomer Analysis in L-Glutamine (13C5) Labeling

Bonded cumomer analysis is a refined and powerful method used in metabolic flux studies that offers higher precision than standard isotopomer analysis. nih.govnih.gov Bonded cumomers are defined as sets of isotopomers containing a specific sequence of contiguously labeled carbon atoms. nih.govscispace.com This technique is particularly well-suited for analysis using ¹³C NMR spectroscopy, as it focuses on the multiplet structures in the spectra that arise from spin-spin coupling between adjacent, covalently bonded ¹³C nuclei. nih.govnih.gov

Isotopic Steady State Considerations in L-Glutamine (13C5) Experiments

Metabolic flux analysis experiments are often designed around the concept of achieving a steady state. Two types of steady states are relevant:

Metabolic Steady State : This state is reached when the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. researchgate.net This is a foundational assumption for most MFA studies. researchgate.net

Isotopic Steady State : After introducing a labeled substrate like L-Glutamine (13C5), the isotopic enrichment of intracellular metabolites begins to change. The system reaches isotopic steady state when the fractional labeling of these metabolites becomes constant. researchgate.netoup.com At this point, the isotopic distribution directly reflects the underlying metabolic flux distribution. oup.com

Achieving isotopic steady state is a requirement for stationary ¹³C-MFA, a common and powerful approach. nih.govfrontiersin.org The choice of tracer, such as [U-¹³C₅]glutamine for analyzing the TCA cycle, is critical as it dictates the metabolite labeling patterns from which fluxes are estimated. nih.gov However, reaching isotopic steady state can be slow in systems with large metabolite pools or low metabolic activity. vanderbilt.edu

In cases where isotopic steady state is not reached or is impractical to achieve, researchers can employ Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) . vanderbilt.edu This method involves collecting samples at multiple time points during the transient phase before isotopic equilibrium is established. vanderbilt.edunih.gov INST-MFA can provide unique insights and is particularly crucial for analyzing systems that cannot be studied by stationary methods, such as those that label very slowly. vanderbilt.edu

Mathematical Frameworks for Isotopic Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) relies on mathematical models to translate raw isotope labeling data into quantitative flux maps. creative-proteomics.comeares.org These models integrate the known stoichiometry of metabolic networks with the isotopic labeling patterns measured from experiments using tracers like L-Glutamine (13C5). nih.gov

The core of these models is often a stoichiometric matrix, denoted as S , which mathematically represents the relationships between all metabolites and reactions in the network. eares.orgcigb.edu.cu For a system in a metabolic steady state, the fundamental equation is S · v = 0 , where v is the vector of all reaction rates (fluxes). numberanalytics.com This equation states that for each intracellular metabolite, the rate of production equals the rate of consumption.

The data from isotope labeling experiments provide crucial additional constraints that allow for the calculation of intracellular fluxes that cannot be determined from stoichiometry alone. cigb.edu.cu The process involves the following general steps:

A metabolic network model is constructed, defining all relevant reactions and their stoichiometry.

The system is fed a labeled substrate, such as L-Glutamine (13C5).

The mass isotopomer distributions of key intracellular metabolites are measured experimentally.

Computational algorithms are used to find the set of metabolic fluxes (v ) that best predicts the experimentally observed labeling patterns. oup.com

This computational fitting process can be complex, often requiring specialized software to solve large systems of algebraic and differential equations and to perform statistical analyses to assess the confidence and precision of the calculated fluxes. frontiersin.orgnih.gov

Methodological Approaches in L Glutamine 13c5 Research

Experimental Design for L-Glutamine (13C5) Tracing

A well-conceived experimental design is paramount to extracting meaningful data from L-Glutamine (13C5) tracing studies. This involves strategic decisions regarding the isotopic labeling pattern, how the tracer is introduced to the biological system, the timing of sample collection, and the potential for combining it with other tracers to gain a more holistic view of cellular metabolism.

Selection of L-Glutamine (13C5) Labeling Patterns (e.g., Uniformly Labeled, Positional)

The choice of labeling pattern in an L-Glutamine tracer is a critical determinant of the specific metabolic questions that can be answered. While this article focuses on the uniformly labeled L-Glutamine (13C5), where all five carbon atoms are ¹³C, it is important to understand the rationale behind this selection in the context of other available patterns.

Positionally Labeled L-Glutamine: In contrast, positionally labeled glutamine, such as [1-¹³C]glutamine or [5-¹³C]glutamine, offers more targeted insights into specific enzymatic reactions. For example, [1-¹³C]glutamine can be used to specifically probe reductive carboxylation because the ¹³C at the first position is lost as CO₂ during oxidative metabolism but is retained during reductive carboxylation. mdpi.comnih.gov Similarly, [5-¹³C]glutamine is useful for tracing the contribution of glutamine to lipid synthesis via reductive carboxylation. nih.gov While these position-specific tracers are valuable, the uniformly labeled [U-¹³C₅]glutamine is often chosen for its ability to provide a broader picture of glutamine's metabolic fate. mdpi.comnih.gov

The selection between uniformly and positionally labeled glutamine tracers ultimately depends on the research hypothesis. For a general assessment of glutamine's role in central carbon metabolism, [U-¹³C₅]glutamine is often the preferred choice. mdpi.com

Medium Supplementation Strategies with L-Glutamine (13C5)

The method by which L-Glutamine (13C5) is introduced into the experimental system, typically cell culture media, is crucial for ensuring accurate and reproducible results. The primary goal is to replace the unlabeled (¹²C) glutamine with the ¹³C-labeled counterpart to a degree that allows for detectable incorporation into downstream metabolites.

A common strategy involves culturing cells in a specialized basal medium that lacks unlabeled glutamine. nih.gov This allows for precise control over the concentration of the L-Glutamine (13C5) tracer. The culture medium is often supplemented with dialyzed fetal bovine serum (FBS) instead of regular FBS. nih.govfrontiersin.org Dialysis removes small molecules, including unlabeled glutamine, from the serum, which would otherwise dilute the ¹³C-labeling and interfere with the analysis. nih.gov

The concentration of L-Glutamine (13C5) added to the medium is another important consideration. In many cell culture experiments, a concentration of 4 mM [U-¹³C₅]glutamine is used. nih.gov The duration of exposure to the labeled medium is also a key parameter. For instance, cells may be incubated in the tracer-containing medium for 24 hours to allow for sufficient labeling of intracellular metabolites before extraction. nih.gov In other experimental setups, the tracer is added for shorter periods, such as up to 2 hours, to capture more rapid metabolic events. frontiersin.org

For in vivo studies, L-Glutamine (13C5) solutions can be delivered to organisms through methods like intraperitoneal injection or jugular vein delivery. ckisotopes.com The choice of delivery method can influence the distribution and availability of the tracer to different tissues. ckisotopes.com

Table 1: Example of Medium Supplementation for L-Glutamine (13C5) Tracing in Cell Culture

ComponentDescriptionPurpose
Basal Medium (Glutamine-free)A base cell culture medium lacking endogenous glutamine.To allow for the specific introduction of the labeled tracer.
L-Glutamine (13C5)Uniformly labeled L-glutamine.The isotopic tracer to follow glutamine metabolism.
Dialyzed Fetal Bovine Serum (FBS)FBS that has been treated to remove small molecules.To minimize dilution of the tracer with unlabeled glutamine. nih.gov
Other Nutrients (e.g., Glucose)Other essential nutrients for cell growth.To maintain cell viability and normal metabolic function.

Time-Course Labeling Kinetics with L-Glutamine (13C5)

Understanding the rate at which the ¹³C label from L-Glutamine (13C5) is incorporated into various metabolites is crucial for interpreting metabolic flux. Time-course labeling experiments, where samples are collected at multiple time points after the introduction of the tracer, provide this dynamic information.

These kinetic analyses can reveal how quickly a metabolic pathway reaches isotopic steady state, which is the point at which the isotopic enrichment of a metabolite becomes constant. For example, in Chinese hamster ovary (CHO) cells, metabolites in the TCA cycle were found to reach isotopic steady state within 3 hours of introducing [U-¹³C]glutamine. nih.gov In another study with HepG2 cells incubated with ¹⁵N₂, ¹³C₅-glutamine, the labeling of succinyl-CoA M4 in both the mitochondria and cytosol converged at a steady state after 80 minutes. researchgate.net

The timing of sample collection is critical. In some experimental designs, metabolites are measured every 12 hours, with some measurements considered to be at metabolic steady-state but not isotopic steady-state, while later time points represent both metabolic and isotopic steady-state. arxiv.org In vivo studies have shown that the labeling of plasma glutamine can reach relatively stable levels at 4 hours after infusion of [¹³C₅]-glutamine. researchgate.net

By analyzing the rate of label incorporation, researchers can infer the activity of metabolic pathways. Rapid labeling of a downstream metabolite suggests a high flux through the preceding pathway, while slower labeling indicates a lower flux. Dynamic labeling data is particularly useful for distinguishing between pathways with different flux rates. nih.gov

Parallel Labeling Experiments with L-Glutamine (13C5) and Other Tracers

To gain a more comprehensive understanding of cellular metabolism, researchers often employ parallel labeling experiments, where L-Glutamine (13C5) is used alongside other isotopic tracers in separate but identical cultures. This approach allows for the elucidation of the interplay between different metabolic pathways.

A common combination is the use of [U-¹³C₅]glutamine and a ¹³C-labeled glucose tracer, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose. nih.govvanderbilt.edu This allows for the simultaneous assessment of both glutamine and glucose metabolism, which are two of the most important fuel sources for many cell types. mdpi.com By comparing the labeling patterns from each tracer, researchers can determine the relative contributions of glucose and glutamine to various metabolic pathways, such as the TCA cycle. nih.gov

For instance, a study using parallel labeling with [1,2-¹³C]glucose and [U-¹³C]glutamine in CHO cells provided detailed metabolic flux maps during different growth phases. nih.gov Similarly, experiments in iPSCs used [1,2-¹³C₂]glucose, [U-¹³C₅]L-glutamine, and [U-¹³C₃]sodium L-lactate to develop a kinetic model of the metabolic regulatory network. arxiv.org

This multi-tracer approach enhances the precision of metabolic flux analysis and can help to validate and refine metabolic network models. vanderbilt.eduresearchgate.net The integration of data from multiple parallel tracer experiments is considered a powerful strategy for obtaining maximal flux information. vanderbilt.edu

Sample Preparation for Isotopic Metabolite Analysis

The accurate measurement of ¹³C-labeled metabolites derived from L-Glutamine (13C5) is highly dependent on the proper preparation of biological samples. This critical phase of the experimental workflow ensures that the metabolic state of the cells at the time of harvesting is preserved and that the metabolites of interest are efficiently extracted for analysis.

Quenching Procedures for L-Glutamine (13C5) Labeled Samples

Metabolic processes can occur on the order of seconds, meaning that even brief delays between sample collection and the cessation of enzymatic activity can significantly alter the concentrations and labeling patterns of intracellular metabolites. skemman.is Therefore, rapid and effective quenching of metabolism is a non-negotiable step in metabolomics and fluxomics studies.

The primary goal of quenching is to instantly halt all enzymatic reactions, thereby preserving the metabolic snapshot of the cells at the moment of collection. For suspension cell cultures, this is often complicated by the need to separate the cells from the labeled culture medium. osti.gov

A widely used and effective quenching method involves rapid filtration to separate the cells from the medium, followed by immediate immersion in a cold solvent, such as 100% cold (-80°C) methanol (B129727). osti.gov Another approach involves mixing the cell samples with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation. osti.gov The choice of quenching solution and temperature is critical, as some methods can cause metabolite leakage from the cells. For example, mixing cells with 60% cold methanol has been shown to result in significant metabolite loss. osti.gov

The efficacy of a quenching protocol can be rigorously assessed by introducing a ¹³C-labeled tracer during the quenching process itself. If the quenching is effective, there should be no further incorporation of the label into intracellular metabolites. osti.gov

Table 2: Comparison of Quenching Methods for Suspension Cell Cultures

Quenching MethodDescriptionReported Efficacy
Rapid Filtration + Cold MethanolCells are quickly filtered and then submerged in 100% methanol at -80°C.High quenching efficiency. osti.gov
Frozen Methanol Slurry + CentrifugationCells are mixed with a -24°C, 30% methanol slurry and then centrifuged.Slightly less effective than rapid filtration with cold methanol, but less laborious. osti.gov
Saline Ice SlurryCells are mixed with a saline ice slurry at approximately 0°C.Less effective, with continued isotope labeling observed after harvest. osti.gov
Cold 60% MethanolCells are mixed with 60% methanol at -65°C.Causes significant metabolite loss. osti.gov

Following quenching, metabolites are typically extracted from the cells using a solvent, such as 80% methanol. ckisotopes.com The resulting extract, which contains the ¹³C-labeled metabolites, is then prepared for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Extraction Methods for Intracellular and Extracellular Metabolites

The accurate measurement of L-glutamine (13C5) and its metabolic products is critically dependent on robust and reproducible methods for extracting these compounds from both within the cell and the surrounding extracellular environment. The choice of extraction method is crucial to prevent metabolic leakage, degradation, or alteration of the target analytes.

For intracellular metabolites, a common approach involves rapid quenching of metabolic activity followed by cell lysis and extraction. Quenching is often achieved by exposing cells to a cold solvent, such as methanol or a methanol-water mixture, at temperatures as low as -40°C. This is followed by mechanical disruption, such as sonication, and the addition of a solvent system to precipitate proteins and extract the small molecule metabolites. core.ac.uk A widely used technique involves a two-step extraction with ice-cold methanol and water, followed by centrifugation to separate the soluble metabolite fraction from the protein pellet. core.ac.uk Another established method for animal tissues involves homogenization in a perchloric acid (PCA) solution, followed by neutralization with potassium hydroxide (B78521) to precipitate the perchlorate, leaving the metabolites in the supernatant.

The extraction of extracellular metabolites from cell culture medium is generally more straightforward. It typically involves the separation of cells from the medium by centrifugation. The resulting supernatant, which contains the extracellular metabolites, can then be deproteinized, often using a cold organic solvent like methanol or acetonitrile, or through ultrafiltration. For instance, in studies tracking glutamine metabolism, the culture medium can be collected at various time points, centrifuged to remove cell debris, and the supernatant can be analyzed directly or after a deproteinization step.

A key consideration in both intracellular and extracellular extraction is the stability of glutamine, which can non-enzymatically cyclize to form pyroglutamic acid under certain conditions, such as high temperature or acidic pH. nih.gov Therefore, maintaining cold temperatures throughout the extraction process and prompt analysis are vital to ensure the integrity of the L-glutamine (13C5) sample.

Metabolite Type Common Extraction Solvents/Reagents Key Procedural Steps Primary Goal
IntracellularMethanol, Acetonitrile, Water, Perchloric Acid (PCA)Rapid quenching, cell lysis (e.g., sonication), protein precipitation, centrifugation.To efficiently extract small molecule metabolites while preserving their in vivo concentrations and isotopic labeling patterns.
ExtracellularCulture MediumCentrifugation to remove cells, deproteinization (optional), direct analysis of supernatant.To measure the uptake and secretion of metabolites by cells, reflecting their metabolic activity.

Derivatization Techniques for Mass Spectrometry Analysis

While liquid chromatography-mass spectrometry (LC-MS) can directly analyze many amino acids, derivatization is a common strategy employed in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and thermal stability of L-glutamine (13C5) and its metabolites. researchgate.netnist.gov This chemical modification enhances chromatographic separation and detection sensitivity.

One of the most prevalent derivatization methods involves silylation, where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-Methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is a widely used reagent for this purpose. researchgate.net However, the TBDMS derivative of glutamine can be unstable. researchgate.net To circumvent this, glutamine is often converted to its more stable cyclic form, pyroglutamic acid, which then forms a stable TBDMS derivative. researchgate.net

Another common approach is the use of chloroformates, such as isobutyl chloroformate or propyl chloroformate. researchgate.netnist.gov These reagents react with the amino and carboxyl groups to form N-alkoxycarbonyl amino acid esters. This method is known for its rapid and quantitative reaction under mild conditions. For example, a method using isobutyl chlorocarbonate in a water-methanol-pyridine medium has been described for the analysis of [13C5]glutamate. researchgate.net

The choice of derivatization reagent depends on the specific analytical platform and the range of metabolites being investigated. The primary goal is to create a stable, volatile derivative that provides a unique and reproducible mass spectrum for accurate quantification and isotopic enrichment analysis.

Derivatization Reagent Target Functional Groups Resulting Derivative Key Advantages
N-Methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA)Amines, Carboxyls, HydroxylsTert-butyldimethylsilyl (TBDMS) ethers and estersProduces stable derivatives with characteristic mass spectra.
Isobutyl Chloroformate / Propyl ChloroformateAmines, CarboxylsN-alkoxycarbonyl amino acid estersRapid reaction, good for a wide range of amino acids. researchgate.netnist.gov

Advanced Analytical Platforms for L-Glutamine (13C5) Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracing the metabolic fate of L-glutamine (13C5). It allows for the identification and quantification of 13C-labeled metabolites, providing detailed insights into metabolic pathways and fluxes.

Proton-Detected Carbon-13 NMR (1H-[13C]-NMR) spectroscopy is a highly sensitive method used to measure 13C labeling in metabolites from tissue extracts. researchgate.net This technique detects the protons that are directly attached to 13C nuclei, leveraging the higher sensitivity of proton NMR. By acquiring a difference spectrum, it is possible to selectively observe only the 13C-labeled molecules. researchgate.net

In studies using [U-13C5]glutamine, 1H-[13C]-NMR can be used to track the incorporation of the 13C label into various downstream metabolites like glutamate (B1630785), GABA, and aspartate. researchgate.net The isotopic enrichment of these amino acids can be calculated by comparing the 13C resonances in the difference spectrum to the total metabolite signals in a non-edited spectrum. researchgate.net This approach has been instrumental in characterizing cerebral glutamine uptake and metabolism in the brain. researchgate.net

Direct Carbon-13 NMR (13C-NMR) spectroscopy is invaluable for determining the specific position of the 13C label within a molecule. This positional information, or isotopomer analysis, is crucial for elucidating complex metabolic pathways. When L-glutamine (13C5) is metabolized, the five 13C atoms can be distributed among various downstream products. 13C-NMR can distinguish these different isotopomers, providing a detailed map of metabolic fluxes.

For example, in studies of cancer cell metabolism, 13C-NMR of cell extracts after incubation with [U-13C5]glutamine can reveal labeling patterns in glutamate and other TCA cycle intermediates. core.ac.uk This allows researchers to differentiate between oxidative and reductive carboxylation pathways of glutamine metabolism. nih.gov The analysis of spin-spin coupling between adjacent 13C nuclei in the resulting spectra provides further detail on which carbon-carbon bonds were formed or broken, offering a rich dataset for metabolic modeling. core.ac.uk

Hyperpolarized 13C-NMR is a cutting-edge technique that dramatically increases the sensitivity of 13C NMR, enabling real-time, in vivo measurements of metabolic fluxes. pnas.orgpnas.orgresearchgate.net The method involves a process called dynamic nuclear polarization (DNP), which can enhance the 13C signal by over 10,000-fold. researchgate.net This allows for the detection of the conversion of a hyperpolarized 13C-labeled substrate, such as [5-13C]-L-glutamine, to its metabolic products in real-time within living systems.

Studies have successfully used hyperpolarized [5-13C]-L-glutamine to monitor the activity of the enzyme glutaminase (B10826351), which converts glutamine to glutamate. pnas.orgpnas.orgresearchgate.net This has been demonstrated in cancer cell lines and in vivo in tumor models. pnas.orgpnas.org To overcome the limitations of the short relaxation time (T1) of the 13C label in glutamine, isotopically enriched forms like [5-13C,4,4-2H2,5-15N]-L-glutamine have been synthesized. pnas.orgpnas.org Deuteration at the C4 position and 15N labeling at the amide nitrogen significantly prolong the T1 relaxation time, improving the signal-to-noise ratio and allowing for more robust detection of metabolic conversion in vivo. pnas.orgpnas.org

NMR Technique Primary Application for L-Glutamine (13C5) Research Key Information Gained Example Research Findings
1H-[13C]-NMR High-sensitivity detection of 13C-labeled metabolites in extracts. researchgate.netIsotopic enrichment of downstream metabolites like glutamate and aspartate. researchgate.netCharacterization of cerebral glutamine uptake and its conversion to neurotransmitters. researchgate.net
13C-NMR Determination of positional 13C enrichment (isotopomers). core.ac.ukDetailed mapping of metabolic pathways, such as oxidative vs. reductive carboxylation. nih.govTracing the fate of all five carbons from glutamine through the TCA cycle in cancer cells. core.ac.uk
Hyperpolarized 13C-NMR Real-time, in vivo measurement of metabolic fluxes. pnas.orgpnas.orgDynamic rate of conversion of glutamine to glutamate by glutaminase. pnas.orgpnas.orgDemonstrated on-target effects of glutaminase inhibitors in pancreatic cancer models in vivo. pnas.orgpnas.org

Mass Spectrometry (MS)

The use of L-Glutamine (¹³C₅) as a tracer is essential for monitoring metabolic pathway activity, or flux. isotope.com In these experiments, cells or organisms are cultured in media containing L-Glutamine (¹³C₅), and the resulting metabolites are then analyzed by MS to measure the incorporation of the ¹³C label. isotope.com This approach has revealed that glutamine often plays a predominant role in fueling the tricarboxylic acid (TCA) cycle, a key energy-producing pathway in cells. isotope.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing the metabolites of L-Glutamine (¹³C₅). nih.gov This method involves chemically derivatizing the metabolites to make them volatile, allowing for their separation by gas chromatography before they are detected by a mass spectrometer. nih.gov GC-MS has been successfully applied in various studies, including the analysis of RAW264.7 cells and in metabolomics analysis of certain mesenchymal stem cells. sigmaaldrich.comsigmaaldrich.com

In cancer research, GC-MS analysis of patient-derived xenografts traced with L-Glutamine (¹³C₅) has demonstrated the metabolic heterogeneity of human prostate tumors. mdpi.com The technique allows researchers to track the carbon flux from glutaminolysis into TCA cycle metabolites. mdpi.com For instance, the labeling patterns of glutamate (M+5) and citrate (B86180) (M+4) can reveal the extent of glutamine-derived carbon incorporation through oxidative metabolism. mdpi.com

A typical GC-MS system used for these analyses might consist of an Agilent 6890N GC with a DB-35ms capillary column and a 5975B Inert XL MS system. nih.gov The settings for such a system are detailed in the table below.

ParameterSetting
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
Quadrupole Temperature150 °C
Carrier GasHelium
Flow Rate1 mL/min

Table 1: Example GC-MS System Parameters for L-Glutamine (¹³C₅) Metabolite Analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for tracing L-Glutamine (¹³C₅) metabolism. isotope.comsigmaaldrich.commdpi.com This method is particularly useful for analyzing a wide range of metabolites without the need for derivatization. researchgate.net LC-MS/MS has been used to trace the metabolic fate of glutamine-derived carbons into amino acids in human colon cancer cell lines. researchgate.net

In one study, an ultra-high performance liquid chromatography (UHPLC) method with hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry was established for the simultaneous determination of 19 amino acids and their derivatives. researchgate.net The analysis of ¹²C- and U-¹³C-labeled amino acids revealed a significantly decreased incorporation of L-Glutamine (¹³C₅) derived carbons into aspartate, alanine, and ornithine, indicating an impaired metabolic flux through the TCA and urea (B33335) cycles. researchgate.net

Furthermore, LC-MS/MS has been employed to investigate the role of glutamine catabolism in photoreceptor survival. elifesciences.org By tracing the metabolic fate of uniformly-labeled ¹³C₅-Gln in vivo, researchers observed decreased fractional labeling of glutamate, TCA cycle intermediates, and pyruvate (B1213749) in specific knockout mice retinas. elifesciences.org

High-resolution mass spectrometry (HRMS) offers enhanced analytical specificity, making it well-suited for stable isotope tracing studies. doi.org HRMS can fully resolve the monoisotopic ions of metabolites from their ¹³C-labeled counterparts, which is crucial for accurate quantification. doi.org This capability is particularly important in complex biological samples where numerous metabolites are present. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been utilized for the analysis of various fractions in L-Glutamine (¹³C₅) tracing experiments. pubcompare.ai This technique allows for the simultaneous quantification of acyl-CoAs and the measurement of isotopic tracer incorporation from sources like [¹³C₅¹⁵N₂]-glutamine. nih.gov The high resolving power of HRMS can differentiate between ¹³C and ¹⁵N labels, which is challenging with traditional methods. nih.gov

Parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) are targeted mass spectrometry techniques that offer high sensitivity and specificity for quantifying specific metabolites. frontiersin.orgmtoz-biolabs.com PRM, performed on high-resolution instruments like Orbitrap or Q-TOF mass spectrometers, captures all fragment ions of a target peptide or metabolite simultaneously, enhancing data reliability. mtoz-biolabs.com

An integrated method combining PRM and MRM has been developed for the qualitative and quantitative analysis of ¹³C-labeled nonessential amino acids (NEAAs) in HepG2 cells incubated with L-Glutamine (¹³C₅). nih.gov Initially, high-resolution Orbitrap MS in PRM mode was used to determine the accurate mass-to-charge ratios and elution times of the labeled NEAAs. nih.gov Subsequently, a total of 66 MRM transitions were monitored using UHPLC coupled with a triple quadrupole MS to quantify the isotopologues and isotopomers. nih.gov This combined approach provides valuable insights into the dynamic labeling of metabolites in isotope tracer experiments. nih.gov

Monitoring ModeNumber of TransitionsApplication
MRM29Monitoring of pure, unambiguously identified metabolites. nih.gov
MRM37Monitoring of mixtures with identical MRM transitions and retention times. nih.gov

Table 2: Application of MRM Transitions in L-Glutamine (¹³C₅) Tracing. nih.gov

Desorption electrospray ionization (DESI) mass spectrometry imaging is a powerful technique for mapping the spatial distribution of metabolites directly from tissue sections with minimal sample preparation. lcms.czlcms.cz This ambient ionization method uses a charged jet of solvent to desorb and ionize molecules from a surface, which are then analyzed by a mass spectrometer. lcms.cz

DESI imaging has been used to simultaneously detect and map the distribution of small molecules like glutamine, along with lipids and neurotransmitters, in rat brain sections. lcms.cz This provides valuable insights into the neuro-molecular landscape. lcms.cz The technique can be coupled with high-definition mass spectrometers with ion mobility separation to further enhance the separation and identification of molecules. lcms.cz In studies of chronic social defeat stress in mice, DESI-MSI has revealed significant changes in the distribution of glutamine and other metabolites in various brain regions. nih.gov

Data Processing and Quality Control in L-Glutamine (¹³C₅) Tracing Studies

The generation of reliable and reproducible data in L-Glutamine (¹³C₅) tracing studies is critically dependent on robust data processing and stringent quality control (QC) measures. ckisotopes.com The complexity of metabolomic data, with thousands of single-point peak integrations, necessitates sophisticated software and standardized protocols. doi.org

For instance, in LC-MS/MS studies, raw data can be processed using software like Agilent MassHunter Workstation Quantitative Analysis Software. elifesciences.org Normalization of each sample by the total intensity of all metabolites is a common practice to account for variations in sample protein content. elifesciences.org

Natural Abundance Correction of 13C Isotopomers

When conducting metabolic studies using 13C-labeled tracers like L-Glutamine (13C5), it is imperative to correct for the naturally occurring abundance of heavy isotopes. nih.govresearchgate.net All atoms possess a natural distribution of stable isotopes. For carbon, approximately 1.1% exists as the heavier isotope 13C. nih.gov This natural abundance contributes to the mass isotopomer distribution (MID) of any given metabolite, creating a baseline of M+1, M+2, etc., peaks in mass spectrometry analysis, independent of any experimentally introduced tracer. nih.govnih.gov

Failure to correct for this natural abundance leads to an overestimation of the incorporation of the 13C label from the tracer, resulting in erroneous calculations of metabolic fluxes. researchgate.net The correction process involves mathematically deconvoluting the measured MIDs to subtract the contribution of naturally abundant isotopes, thereby isolating the true enrichment derived from the L-Glutamine (13C5) tracer. nih.govfrontiersin.org This is a critical step for the accurate interpretation of isotopic labeling data. nih.gov Various algorithms and software tools have been developed to perform this correction, often requiring the elemental composition of the metabolite fragment being analyzed. researchgate.netfrontiersin.org For tandem mass spectrometry data, specialized algorithms are needed to account for the natural abundance in both the parent and daughter fragments. frontiersin.org

Quantification of Isotopic Enrichment and Mass Isotopomer Distributions

Following natural abundance correction, the next step is to quantify the isotopic enrichment and determine the mass isotopomer distributions (MIDs) of metabolites. Isotopic enrichment refers to the percentage of a metabolite pool that has incorporated one or more 13C atoms from the L-Glutamine (13C5) tracer. The MID provides a more detailed picture, showing the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.). nih.govnih.gov

L-Glutamine (13C5) is a uniformly labeled tracer, meaning all five of its carbon atoms are 13C. nih.gov This allows researchers to track the fate of the entire carbon skeleton of glutamine as it is metabolized. For instance, the conversion of L-Glutamine (13C5) to its downstream metabolite, glutamate, will result in a glutamate molecule with five 13C atoms (M+5). researchgate.net Similarly, its entry into the tricarboxylic acid (TCA) cycle can lead to various labeled intermediates. nih.govisotope.com

The quantification of MIDs is typically performed using mass spectrometry (MS), either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). isotope.comresearchgate.net These techniques separate the metabolites and then measure the relative abundance of their different mass isotopomers. The resulting data provides a snapshot of how the 13C label from L-Glutamine (13C5) has been distributed throughout the metabolic network. creative-proteomics.com

Table 1: Example Mass Isotopomer Distribution (MID) for Glutamate

This interactive table illustrates a hypothetical MID for glutamate in cells cultured with L-Glutamine (13C5). The distribution reveals the proportion of glutamate molecules that have incorporated different numbers of 13C atoms.

Mass IsotopomerFractional Abundance (%)Interpretation
M+010Unlabeled glutamate
M+15Glutamate with one 13C atom
M+28Glutamate with two 13C atoms
M+312Glutamate with three 13C atoms
M+425Glutamate with four 13C atoms
M+540Glutamate fully labeled from L-Glutamine (13C5)

Isotopic Purity and Chemical Purity Assessment of L-Glutamine (13C5)

The accuracy of metabolic flux analysis heavily relies on the purity of the isotopic tracer. Two key parameters are of utmost importance: isotopic purity and chemical purity.

Isotopic Purity: This refers to the percentage of the L-Glutamine that is fully labeled with five 13C atoms. Commercially available L-Glutamine (13C5) typically has an isotopic purity of 98-99%. sigmaaldrich.comsigmaaldrich.comschd-shimadzu.com This high level of enrichment is crucial to ensure that the observed labeling patterns in downstream metabolites are indeed from the 13C5 tracer and not from partially labeled or unlabeled glutamine molecules. Any significant presence of lower-labeled species in the tracer stock would confound the interpretation of the experimental results.

Chemical Purity: This indicates the percentage of the compound that is chemically L-Glutamine, irrespective of its isotopic composition. High chemical purity, often greater than 95% or 98%, ensures that there are no other contaminating compounds that could interfere with the metabolic pathways under investigation or with the analytical measurements. sigmaaldrich.comisotope.comlgcstandards.com Impurities could potentially be metabolized themselves or inhibit enzymes, leading to a misinterpretation of the metabolic phenotype.

Vendors of L-Glutamine (13C5) provide certificates of analysis that detail both the isotopic and chemical purity of the product. lgcstandards.comisotope.com Researchers must consider these specifications when designing experiments and interpreting data.

Table 2: Typical Purity Specifications for L-Glutamine (13C5)

ParameterSpecificationSignificance
Isotopic Purity≥98% atom % 13CEnsures accurate tracing of the 13C5 backbone. sigmaaldrich.comsigmaaldrich.com
Chemical Purity>95% (CP)Minimizes interference from other compounds. sigmaaldrich.comsigmaaldrich.com

Computational Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comnih.gov When combined with stable isotope tracing, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a gold standard for determining intracellular metabolic fluxes. nih.gov

Reconstruction of Metabolic Networks for L-Glutamine (13C5) Flux

The first step in 13C-MFA is the reconstruction of a metabolic network model. This model is a mathematical representation of the biochemical reactions relevant to the metabolism of the tracer, in this case, L-Glutamine (13C5). nih.gov The network includes the pathways of central carbon metabolism, such as the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, as well as pathways directly involving glutamine metabolism. nih.govcreative-proteomics.com

The reconstruction process involves compiling a list of all relevant biochemical reactions, their stoichiometry, and the atom transitions that occur within each reaction. frontiersin.org This detailed mapping is crucial for accurately simulating how the 13C atoms from L-Glutamine (13C5) will be distributed throughout the network. For example, the model must specify how the five carbons of glutamine are rearranged as it is converted to α-ketoglutarate and enters the TCA cycle. nih.gov Genome-scale metabolic models can be used as a starting point for constructing these networks. nih.gov

Flux Estimation Algorithms and Software Tools

Once the metabolic network is reconstructed and the experimental MID data is obtained, flux estimation algorithms are used to calculate the intracellular fluxes. These algorithms aim to find a set of flux values that best explain the measured MIDs and any other measured extracellular rates (e.g., glucose uptake, lactate (B86563) secretion). nih.gov

This is achieved by solving a multi-parameter optimization problem where the objective is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes. nih.gov Due to the complexity of the underlying mathematical models, specialized software tools are required to perform these calculations. Several software packages are available for 13C-MFA, including:

13CFLUX2: A high-performance simulator for 13C-based metabolic flux analysis. 13cflux.net

INCA: A widely used software for isotopomer network compartment analysis. researchgate.net

Metran: Another established tool for 13C-MFA. sci-hub.se

OpenFlux: An open-source software for 13C-MFA. nih.gov

These tools implement various numerical algorithms to solve the complex system of equations and provide an estimate of the metabolic fluxes. 13cflux.netproceedings.science

Statistical Analysis of Flux Estimates and Confidence Intervals

A critical aspect of 13C-MFA is the statistical analysis of the estimated fluxes. nih.gov It is not sufficient to simply obtain a single best-fit value for each flux; it is also essential to determine the confidence with which these fluxes have been estimated. nih.gov

Confidence intervals provide a range within which the true metabolic flux is likely to lie. nih.gov Wide confidence intervals may indicate that the experimental data is not sufficient to precisely determine a particular flux, highlighting the need for additional experiments or different tracer strategies. The two primary methods for calculating confidence intervals in 13C-MFA are:

Likelihood Ratio Method: This method evaluates the sensitivity of the goodness-of-fit to variations in individual flux values. nih.gov

Monte Carlo Simulations: This approach involves repeatedly simulating the experiment with random noise added to the data to generate a distribution of flux estimates, from which confidence intervals can be derived. nih.govnih.gov

Applications of L Glutamine 13c5 in Elucidating Specific Metabolic Pathways

Central Carbon Metabolism Dynamics

The use of L-Glutamine (13C5) has been instrumental in mapping the contributions of glutamine to the central carbon metabolism, particularly its dynamic relationship with the Tricarboxylic Acid (TCA) cycle.

L-Glutamine (13C5) is a key tracer for studying anaplerosis, the process of replenishing TCA cycle intermediates. The metabolism of glutamine begins with its conversion to glutamate (B1630785), which is then deaminated to yield α-ketoglutarate, a direct intermediate of the TCA cycle. nih.gov This process, known as glutaminolysis, provides an essential anaplerotic substrate to maintain the pool of carboxylic acids in the cycle, sustaining cellular oxidative phosphorylation. nih.gov Studies using [U-13C5]glutamine have demonstrated that in many proliferating cells, glutamine is a major anaplerotic substrate for the TCA cycle. nih.gov

Conversely, cataplerosis, the removal of TCA cycle intermediates for biosynthetic purposes, must be balanced with anaplerosis to maintain cycle equilibrium. nih.gov Glutamate derived from the TCA cycle can be secreted from cells, representing a cataplerotic efflux that removes carbon skeletons from the cycle. nih.gov Tracing with L-Glutamine (13C5) allows for the quantification of both the entry (anaplerosis) and exit (cataplerosis) of glutamine-derived carbons, providing insights into how cells maintain metabolic homeostasis. nih.govnih.gov

Table 1: Tracing Glutamine's Anaplerotic Contribution with L-Glutamine (13C5)

ProcessDescriptionKey Metabolite TracedIsotope Labeling Pattern
Glutaminolysis Conversion of glutamine to glutamate, then to α-ketoglutarate.α-ketoglutarateM+5
Anaplerosis Replenishment of TCA cycle intermediates.α-ketoglutarateM+5
Cataplerosis Removal of TCA cycle intermediates for biosynthesis or export.GlutamateM+5

Once glutamine-derived α-ketoglutarate enters the TCA cycle, it can be metabolized in two primary directions: oxidative or reductive. L-Glutamine (13C5) tracing is crucial for distinguishing and quantifying the flux through these pathways.

Oxidative Metabolism: In the canonical, forward direction of the TCA cycle, α-ketoglutarate is oxidized to succinate, fumarate, and malate. When using [U-13C5]glutamine, this pathway results in metabolites with four labeled carbons (M+4), such as M+4 citrate (B86180) (after a full cycle turn) and M+4 malate. researchgate.net

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate and then citrate. nih.govnih.gov This "reverse" pathway is a significant route for producing citrate for lipid synthesis. nih.gov Tracing with [U-13C5]glutamine uniquely identifies this pathway by producing M+5 citrate, as all five carbons from glutamine are incorporated. researchgate.netnih.gov Subsequent cleavage of M+5 citrate can lead to M+3 malate and M+3 aspartate. researchgate.net

Research in brown adipocytes has shown that while most glutamine enters the TCA cycle oxidatively, a significant portion—approximately one-third—travels to citrate via reductive carboxylation, contributing 30-40% of the acetyl units for new lipid synthesis. nih.gov

Table 2: Isotopologue Patterns from Oxidative and Reductive Metabolism of L-Glutamine (13C5)

PathwayKey MetaboliteExpected Isotopologue
Oxidativeα-ketoglutarateM+5
OxidativeSuccinate, Fumarate, MalateM+4
ReductiveCitrateM+5
ReductiveMalate, AspartateM+3

Data derived from carbon transition diagrams. researchgate.net

Cellular metabolism involves a complex interplay between different pathways. L-Glutamine (13C5) tracing helps to dissect the relationship between glutamine metabolism, glycolysis (the breakdown of glucose), and the pentose (B10789219) phosphate (B84403) pathway (PPP). Glycolysis and glutaminolysis are the two primary pathways that feed the TCA cycle. nih.gov

In many cancer cells, there is a high rate of glycolysis, but glutamine remains a critical carbon source for the TCA cycle. nih.govimrpress.com Studies have shown that even when glucose is the primary contributor to TCA cycle intermediates like citrate and malate, glutamine can be a significant source for others, such as succinate. nih.gov The PPP, which branches off from glycolysis, is essential for producing NADPH and nucleotide precursors. The metabolic flux through glycolysis can impact the PPP; a high glycolytic rate might reduce PPP flux, making cells more vulnerable to oxidative stress. nih.gov By using L-Glutamine (13C5) alongside labeled glucose, researchers can determine the relative contributions of each substrate to the TCA cycle and infer the metabolic state and flexibility of the cell. nih.govnih.gov

Amino Acid Metabolism and Biosynthesis

Glutamine is a central hub for nitrogen metabolism and a precursor for the synthesis of other non-essential amino acids. L-Glutamine (13C5) allows for direct tracking of its carbon skeleton into these newly synthesized amino acids.

The first step in glutamine utilization is its conversion to glutamate, a process catalyzed by the enzyme glutaminase (B10826351). nih.gov This reaction, a key part of glutaminolysis, is fundamental as it prepares glutamine's carbon and nitrogen for entry into central metabolic pathways. nih.govnih.gov Using isotopically labeled glutamine, such as [5-13C]glutamine, allows for real-time monitoring of this conversion. Studies in hepatoma cells have demonstrated a higher rate of conversion of glutamine to glutamate compared to normal cells, highlighting a metabolic shift in cancer. researchgate.net Hyperpolarized [5-13C, 4,4-2H2, 5-15N]-L-glutamine has been developed to spatially measure glutaminolysis in vivo, providing a powerful tool for studying metabolic fluxes in living systems. nih.gov

The carbon skeleton of glutamine, traced with L-Glutamine (13C5), is frequently found in other non-essential amino acids.

Aspartate: Aspartate is readily synthesized from the TCA cycle intermediate oxaloacetate via transamination. As shown by L-Glutamine (13C5) tracing, both oxidative and reductive glutamine metabolism contribute to the aspartate pool. Oxidative metabolism leads to M+4 oxaloacetate and subsequently M+4 aspartate, while reductive carboxylation can produce M+3 oxaloacetate, resulting in M+3 aspartate. researchgate.net

Alanine: Alanine is synthesized from pyruvate (B1213749) through a transamination reaction where glutamate (derived from glutamine) often serves as the nitrogen donor. mdpi.com Therefore, while the carbon backbone of alanine typically comes from glucose-derived pyruvate, glutamine metabolism is tightly linked by providing the necessary amino group via glutamate. mdpi.comnih.gov

Serine: Glutamate derived from glutamine is also involved in the synthesis of serine. nih.gov Tracing studies can reveal the flow of carbon and nitrogen from glutamine through glutamate to these other amino acid pools.

Proline Biosynthesis from L-Glutamine (13C5)

L-Glutamine serves as a primary precursor for the biosynthesis of the amino acid L-proline. The metabolic pathway involves the conversion of glutamine to glutamate, which is then cyclized to proline. The use of isotopically labeled L-Glutamine (13C5) allows for the precise tracing of the carbon atoms from glutamine as they are incorporated into proline, providing a powerful tool to study the dynamics of this pathway.

The biosynthesis of proline from glutamine begins with the conversion of glutamine to glutamate. Glutamate is then phosphorylated by the enzyme pyrroline-5-carboxylate (P5C) synthase, which also reduces the intermediate to form P5C. This intermediate exists in equilibrium with glutamate-γ-semialdehyde. Finally, P5C is reduced by P5C reductase (PYCR) to yield proline nih.govnih.govymdb.cayoutube.com.

Studies utilizing L-Glutamine (13C5) have demonstrated the significant contribution of glutamine to the proline pool. For instance, in cancer cells, where metabolic reprogramming is a hallmark, the oncogene c-MYC has been shown to enhance the conversion of glutamine to proline nih.gov. By tracing the 13C label, researchers have confirmed that MYC not only stimulates the conversion of glutamine to glutamate but also markedly enhances the subsequent conversion of glutamate to proline nih.gov. This metabolic link is crucial for supporting the increased demand for proline in rapidly proliferating cells, which is required for protein synthesis and collagen production nih.gov.

The extensive 13C enrichment in proline from L-Glutamine (13C5) in these studies provides direct evidence of this metabolic flux nih.gov. The analysis of isotopologue distribution of proline in cells cultured with 13C-labeled glutamine reveals the extent to which glutamine contributes to proline biosynthesis nih.gov.

Nucleotide and Lipid Biosynthesis via L-Glutamine (13C5) Carbon and Nitrogen

De Novo Nucleotide Synthesis Pathways

L-Glutamine is an essential precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. It provides both carbon and nitrogen atoms for the formation of the purine and pyrimidine rings. The use of L-Glutamine (13C5) in metabolic tracing studies allows for the detailed elucidation of the contribution of glutamine to these biosynthetic pathways.

In purine synthesis, glutamine participates in the initial step of the pathway and also contributes a nitrogen atom to the purine ring. For pyrimidine synthesis, the carbamoyl phosphate synthetase II (CAD) enzyme utilizes glutamine to initiate the pathway. Isotope tracing with L-Glutamine (13C5) has been instrumental in quantifying the flux of glutamine into these pathways in various cell types, particularly in cancer cells which exhibit a high demand for nucleotides to support their rapid proliferation nih.gov.

Studies have shown that transformed cells consume large amounts of glutamine to support anabolic synthesis, including nucleotide biosynthesis nih.gov. The metabolic reprogramming in cancer cells, often driven by oncogenes like PI3K and Myc, directs glucose and glutamine into de novo nucleotide synthesis nih.gov. The use of 13C-labeled glutamine allows researchers to track the incorporation of glutamine-derived carbons into the nucleotide backbone, providing insights into the metabolic dependencies of cancer cells researchgate.net.

Fatty Acid and Lipid Synthesis

Beyond its role in amino acid and nucleotide synthesis, L-glutamine is a significant source of carbon for the de novo synthesis of fatty acids and lipids. This process, known as glutaminolysis, involves the conversion of glutamine to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. The α-ketoglutarate can be either oxidatively metabolized in the TCA cycle or undergo reductive carboxylation to produce citrate. This citrate is then exported to the cytosol and cleaved to generate acetyl-CoA, the primary building block for fatty acid synthesis.

The use of L-Glutamine (13C5) has been pivotal in quantifying the contribution of glutamine to lipogenesis. By tracing the 13C label, researchers can determine the relative fluxes of glutamine through the oxidative and reductive pathways of the TCA cycle. Studies in various cell types, including brown adipocytes and cancer cells, have demonstrated that a significant portion of the carbon for fatty acid synthesis can be derived from glutamine nih.gov.

For instance, in a brown adipocyte cell line, it was found that glutamine was a major carbon source for de novo fatty acid synthesis nih.gov. Isotope tracing with [U-13C]glutamine revealed that a substantial fraction of the lipogenic acetyl-CoA was derived from glutamine, with the reductive carboxylation pathway accounting for the majority of this flux nih.gov. This highlights an alternative lipogenic pathway that is particularly important under certain metabolic conditions.

Metabolic Pathway Enzymes Involved Contribution of L-Glutamine (13C5)
Proline BiosynthesisP5C Synthase, P5C ReductaseProvides the carbon skeleton for proline.
De Novo Purine SynthesisAmidophosphoribosyltransferaseDonates nitrogen and carbon atoms to the purine ring.
De Novo Pyrimidine SynthesisCarbamoyl Phosphate Synthetase IIProvides nitrogen for the pyrimidine ring.
Fatty Acid SynthesisATP Citrate Lyase, Acetyl-CoA Carboxylase, Fatty Acid SynthaseServes as a major carbon source for acetyl-CoA production via the TCA cycle.

Role of L-Glutamine (13C5) in Cellular Bioenergetics and Redox Homeostasis

NADPH Generation

L-Glutamine metabolism plays a crucial role in maintaining cellular redox balance through the generation of NADPH. NADPH is essential for various anabolic reactions and for the regeneration of reduced glutathione (B108866), a key antioxidant. The conversion of malate to pyruvate, catalyzed by malic enzyme, is a significant source of cytosolic NADPH.

Isotopic tracing studies with L-Glutamine (13C5) have been employed to elucidate the pathways through which glutamine contributes to the NADPH pool. When glucose is limited, cells can rely on glutamine to produce NADPH. Glutamine is converted to malate in the mitochondria, which is then transported to the cytosol and converted to pyruvate by malic enzyme 1 (ME1), generating NADPH in the process nih.gov.

In cancer cells, under glucose-deprived conditions, glutamine has been shown to support NADPH production via ME1 nih.gov. The use of [U–13C5]-glutamine tracing experiments has confirmed that malate is produced from glutamine within the TCA cycle, and the subsequent cytosolic conversion of this malate is a key source of NADPH nih.gov. This metabolic flexibility allows cells to maintain redox homeostasis and survive under nutrient stress.

Glutathione Synthesis for Oxidative Stress Management

L-Glutamine is a direct precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS). Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The availability of glutamate, which is derived from glutamine, is often the rate-limiting step for GSH synthesis.

The direct contribution of glutamine to the glutathione pool can be quantified using L-Glutamine (13C5). Studies in various cell lines, including lung cancer cells, have demonstrated that a significant portion of the glutamate used for glutathione synthesis is derived from glutamine nih.gov. By culturing cells in the presence of [13C5]-glutamine, researchers have shown that a substantial percentage of the excreted glutathione is labeled with 13C, confirming its origin from glutamine nih.gov.

ATP Production and Energy State Regulation

L-Glutamine (13C5), a uniformly labeled stable isotope of glutamine, serves as a critical tracer in metabolic flux analysis to investigate cellular bioenergetics. By tracking the path of the five labeled carbon atoms, researchers can dissect the contribution of glutamine to the primary pathways of ATP synthesis, namely the Tricarboxylic Acid (TCA) cycle coupled with oxidative phosphorylation (OXPHOS). This approach provides detailed insights into how cells, particularly rapidly proliferating ones like cancer cells and immune cells, regulate their energy state by utilizing glutamine.

Glutamine is a key anaplerotic substrate, meaning it replenishes the pool of TCA cycle intermediates essential for both biosynthesis and energy production. The journey of L-Glutamine (13C5) in energy metabolism begins with its conversion to glutamate and subsequently to α-ketoglutarate, which then enters the TCA cycle. researchgate.net The metabolic fate of the 13C-labeled α-ketoglutarate reveals the specific routes of energy generation.

Tracing Glutamine's Contribution to Oxidative Phosphorylation

The forward, oxidative pathway of the TCA cycle is a major source of reducing equivalents (NADH and FADH2) that fuel the electron transport chain for ATP synthesis. When L-Glutamine (13C5) is used as a tracer, its catabolism through this oxidative pathway leads to the formation of TCA cycle intermediates with four labeled carbons (M+4).

Key research findings demonstrate this process:

Oxidative Metabolism: The conversion of 13C5-α-ketoglutarate through the forward reactions of the TCA cycle results in the synthesis of M+4 labeled succinate, fumarate, and malate. researchgate.net The presence of these M+4 isotopologues is a direct indicator of glutamine's contribution to the oxidative flux of the TCA cycle, which is directly linked to ATP production via OXPHOS. researchgate.net

Immune Cell Bioenergetics: In highly proliferative early CD8+ T effector cells, L-Glutamine (13C5) tracing has shown that glutamine anaplerosis into the TCA cycle is instrumental for supporting OXPHOS-dependent ATP production. nih.gov This highlights glutamine's role as a primary oxidizable fuel source for these immune cells during their activation phase. nih.gov

Cancer Cell Energy Support: Studies in various cancer cell lines confirm that glutamine metabolism supports cellular bioenergetics. For instance, in P493 B-cells, interrupting glutamine metabolism with an inhibitor led to a significant decrease in ATP levels under both aerobic and hypoxic conditions, indicating that the glutamine-fueled TCA cycle is crucial for maintaining cellular energy. researchgate.net

The table below summarizes the expected labeling patterns in TCA cycle intermediates from L-Glutamine (13C5) via the oxidative pathway.

MetaboliteExpected Isotopologue (from Oxidative Pathway)Significance for ATP Production
α-KetoglutarateM+5Entry point of glutamine carbon into the TCA cycle.
SuccinateM+4Indicates forward flux through the TCA cycle. researchgate.net
FumarateM+4Confirms progression through the oxidative pathway. researchgate.netresearchgate.net
MalateM+4A direct precursor for oxaloacetate, essential for cycle continuation. researchgate.netresearchgate.net
AspartateM+4Synthesized from oxaloacetate, reflecting TCA cycle activity. nih.gov

Regulation of Cellular Energy State

Metabolic Reprogramming in Cancer: Cancer cells often exhibit metabolic reprogramming to meet their high energy demands. vanderbilt.edu Isotope tracing with L-Glutamine (13C5) allows for the quantification of metabolic fluxes, revealing how oncogenes can alter energy pathways. vanderbilt.edunih.gov For example, studies have shown that cancer cells can rely heavily on mitochondrial metabolism fueled by glutamine. vanderbilt.edu

Response to Metabolic Stress: Tracing studies can reveal how cells adapt to metabolic stress. For instance, under glutamine deprivation, supplementing with α-ketoglutarate can restore oxygen consumption and ATP production in certain cancer cells, indicating that the anaplerotic role of glutamine in fueling the TCA cycle is essential for energy maintenance. cell.com

The following table presents research findings on how glutamine metabolism, traced by L-Glutamine (13C5), impacts cellular energy parameters in different cell types.

Cell Type / ConditionKey Finding from L-Glutamine (13C5) TracingImpact on Energy StateReference
Early CD8+ T effector cellsGlutamine is a prominent fuel source for the TCA cycle.Supports high OXPHOS-dependent ATP production required for proliferation. nih.gov
Late CD8+ T effector cellsReduced reliance on glutamine for TCA cycle metabolism.Corresponds with a significant reduction in ATP production capacity from OXPHOS. nih.gov
P493 B-cells (Aerobic & Hypoxic)Inhibition of glutaminase reduces the processing of glutamine.Leads to a significant decrease in cellular ATP levels. researchgate.net
Pancreatic Cancer Cellsα-ketoglutarate derived from glutamine fuels the TCA cycle.Essential for maintaining oxygen consumption and ATP production. cell.com

By enabling precise quantification of metabolic fluxes, L-Glutamine (13C5) provides an indispensable tool for understanding the complex relationship between glutamine metabolism, ATP production, and the dynamic regulation of cellular energy states.

Model Systems and Experimental Contexts for L Glutamine 13c5 Tracing

In Vitro Cell Culture Models

In vitro cell culture provides a controlled environment to study cellular metabolism with high precision. By introducing L-Glutamine (13C5) into the culture medium, researchers can track its incorporation into a multitude of downstream metabolites, offering insights into pathway activity and metabolic flux.

Specific Cell Line Applications (e.g., Cancer Cell Lines, Astrocytes, Beta-Cells, Immune Cells)

The application of L-Glutamine (13C5) tracing spans a wide array of cell types, each with unique metabolic characteristics.

Cancer Cell Lines: Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction." L-Glutamine (13C5) is extensively used to study how cancer cells utilize glutamine to fuel the tricarboxylic acid (TCA) cycle for energy production and to provide building blocks for biosynthesis. nih.govisotope.com For instance, in lung cancer cell lines resistant to EGFR-TKI, tracing with L-Glutamine (13C5) revealed a critical reliance on glutamine for TCA cycle activity and the synthesis of glutathione (B108866) (GSH), a key antioxidant. nih.gov Similarly, studies in osteosarcoma cells have used this tracer to investigate the role of reductive carboxylation—a process where glutamine-derived α-ketoglutarate is converted to citrate (B86180)—in producing aspartate, which is essential for their proliferation. nih.gov In breast cancer cell lines like MCF7, L-Glutamine (13C5) has been instrumental in building comprehensive metabolic models to understand the interplay between different regulatory levels of cancer cell metabolism. ebi.ac.uk

Astrocytes: In the brain, astrocytes play a crucial role in supporting neuronal function, partly by providing metabolic substrates. L-Glutamine (13C5) tracing helps elucidate the metabolic coupling between astrocytes and neurons.

Immune Cells: The metabolic state of immune cells, such as T cells and macrophages, is tightly linked to their function. L-Glutamine (13C5) tracing has been pivotal in understanding how these cells reprogram their metabolism upon activation. frontiersin.org For example, studies have shown that effector T cells utilize glutamine to replenish the TCA cycle. nih.gov In human dendritic cells and macrophages, L-Glutamine (13C5) tracing has been used to follow the conversion of glutamate (B1630785) to glutamine, highlighting the role of glutamine synthetase in myeloid cell survival in glutamine-deprived environments. uni-regensburg.de Furthermore, research has demonstrated that antigen-presenting cells can synthesize and supply L-arginine, derived from traced L-citrulline, to support the viability and proliferation of CD4+ T cells. aai.org

Table 1: Application of L-Glutamine (13C5) Tracing in Various Cell Lines

Cell Type Research Focus Key Findings
Cancer Cells Investigating "glutamine addiction," TCA cycle anaplerosis, and biosynthetic pathways. Revealed dependency on glutamine for TCA cycle activity and glutathione synthesis in resistant lung cancer. nih.gov
Astrocytes Studying neuron-astrocyte metabolic coupling. Elucidates the supportive metabolic role of astrocytes in the brain.
Beta-Cells Understanding the role of glutamine in insulin (B600854) secretion and beta-cell function. Shows glutamine's regulatory role in gene expression related to metabolism. medchemexpress.commedchemexpress.com
Immune Cells Elucidating metabolic reprogramming during immune cell activation and function. Demonstrates glutamine's role in TCA cycle replenishment in effector T cells and survival of myeloid cells. nih.govuni-regensburg.de

Culture Conditions and Medium Design for Isotopic Labeling

Successful isotopic labeling experiments with L-Glutamine (13C5) hinge on carefully designed culture conditions and media.

The base medium for such studies is typically a formulation that lacks unlabeled glutamine, allowing for the precise introduction of L-Glutamine (13C5) as the sole source of this amino acid. nih.gov Common choices include customized versions of DMEM or RPMI-1640. nih.gov To minimize interference from undefined components, dialyzed fetal bovine serum (FBS) is often used instead of regular FBS. nih.gov Dialysis removes small molecules like amino acids and glucose, ensuring that the isotopic enrichment of intracellular metabolites is not diluted by unlabeled counterparts from the serum. nih.gov

For quantitative metabolic flux analysis, a minimal medium where L-Glutamine (13C5) is the only significant carbon and nitrogen source besides other essential nutrients is ideal. osti.gov This defined environment allows for more accurate calculations of metabolic rates. The concentration of the tracer is also a critical parameter and is optimized based on the specific cell line and experimental goals. The duration of labeling can range from a few hours to several days, depending on the turnover rate of the metabolites being investigated. ebi.ac.uknih.gov Achieving a metabolic and isotopic steady state, where the concentrations and labeling patterns of intracellular metabolites are constant, is often a prerequisite for accurate flux analysis. nih.gov

Ex Vivo Tissue Slice Systems

Ex vivo tissue slice cultures offer a bridge between the simplicity of in vitro models and the complexity of in vivo systems. wikipedia.org They preserve the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant context for metabolic studies. nih.gov

Maintaining Tissue Viability for L-Glutamine (13C5) Tracing

A primary challenge in ex vivo studies is maintaining the viability and metabolic activity of the tissue slices over the course of the experiment. aip.org Several factors are crucial for success:

Tissue Thickness: Slices must be thin enough (typically a few hundred micrometers) to allow for adequate diffusion of oxygen and nutrients to the cells in the interior. mdpi.com

Culture Medium and Oxygenation: Tissues are incubated in a specialized culture medium, often the same type used for cell culture, supplemented with the L-Glutamine (13C5) tracer. nih.gov Continuous oxygenation is critical. mdpi.com

Perfusion Systems: For longer-term cultures, dynamic perfusion bioreactors can be employed. These systems continuously supply fresh, oxygenated medium and remove metabolic waste products, significantly extending tissue viability. aip.orgresearchgate.net

Viability Assessment: The health of the tissue slices is regularly monitored using various assays, such as those measuring metabolic activity (e.g., MTT assay) or cell membrane integrity (e.g., LDH assay), as well as histological analysis to check for morphological changes. mdpi.comnih.gov

Application in Organ-Specific Metabolic Studies (e.g., Liver, Retina, Brain)

Ex vivo L-Glutamine (13C5) tracing has been applied to a variety of organs to study their specific metabolic functions.

Liver: Human liver slices have been used to perform in-depth metabolic analysis, including global 13C tracing. diva-portal.org These studies can reveal how the liver utilizes glutamine for processes like gluconeogenesis and ureagenesis, and how these pathways are altered in diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cancer. diva-portal.org

Retina: The retina has a high energy demand and a complex metabolism involving multiple cell types. Ex vivo studies using L-Glutamine (13C5) have shown that glutamine can be a significant fuel source for the retinal TCA cycle and is crucial for amino acid biosynthesis. elifesciences.orgnih.govnih.gov This is particularly important for photoreceptor survival and function. elifesciences.orgnih.govnih.gov For example, research has demonstrated that glutamine can contribute carbons to aspartate synthesis and can also be used to generate pyruvate (B1213749) via malic enzyme. elifesciences.orgelifesciences.org

Brain: Brain slices are a valuable tool for investigating the metabolic interactions between different neural cell types. L-Glutamine (13C5) tracing can be used to study the glutamate-glutamine cycle, a key process in neurotransmission, and how brain tumors reprogram their metabolism.

In Vivo Preclinical Animal Models

In vivo studies in preclinical animal models, most commonly mice, provide the most physiologically comprehensive context for metabolic research. By administering L-Glutamine (13C5) to a living animal, researchers can study how glutamine is metabolized by different organs and tumors within the complex systemic environment. isotope.com

L-Glutamine (13C5) is typically delivered to the animal via infusion or injection. isotope.comnih.gov After a set period, tissues of interest are harvested, and the metabolites are extracted for analysis by mass spectrometry. isotope.compnas.org This approach allows for the investigation of nutrient utilization in a whole-body context, including the interplay between different organs and the tumor microenvironment. nih.gov

For example, in vivo L-Glutamine (13C5) tracing in mouse models of pancreatic cancer has confirmed the importance of glutaminase (B10826351) in converting glutamine to glutamate to fuel the TCA cycle. pnas.org In models of colorectal cancer, these studies have shown that glutamine is a primary fuel for the TCA cycle in tumors. frontiersin.org Similarly, in mouse models of non-small cell lung cancer, L-Glutamine (13C5) tracing has demonstrated that glutamine fueling of the TCA cycle is more prominent in cultured tumor cells than in tumors growing in vivo. nih.gov Furthermore, studies in mice with photoreceptor-specific gene knockouts have used in vivo L-Glutamine (13C5) tracing to delineate how glutamine is metabolized in the retina and its importance for photoreceptor survival. elifesciences.orgelifesciences.orgbiorxiv.org

Table 2: Comparison of Model Systems for L-Glutamine (13C5) Tracing

Model System Advantages Disadvantages
In Vitro Cell Culture High experimental control, reproducibility, ease of manipulation. Lacks physiological complexity and tissue architecture.
Ex Vivo Tissue Slices Preserves 3D tissue structure and cellular heterogeneity. nih.gov Limited viability, potential for artifacts from tissue slicing. aip.org
In Vivo Animal Models Provides a complete physiological context, including systemic effects. isotope.com Higher complexity, more variables to control, ethical considerations.

Mouse Models for L-Glutamine (13C5) Tracing (e.g., Xenografts, Organ-Specific Studies)

Mouse models are extensively utilized for in vivo L-glutamine (13C5) tracing studies due to their genetic tractability and physiological similarities to humans. These models allow for the investigation of metabolic pathways in a whole-organism context, which is often not fully recapitulated in in vitro cell cultures. researchgate.net

Xenograft Models: A common application of L-glutamine (13C5) tracing is in the study of cancer metabolism using tumor xenografts. In this model, human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (in the organ of origin). nih.govresearchgate.net Subsequent infusion of L-glutamine (13C5) allows researchers to track the utilization of glutamine by the tumor and surrounding tissues. nih.govresearchgate.net For instance, studies have used this approach to demonstrate that colorectal cancers with mutations in the PIK3CA gene exhibit increased reliance on glutamine to fuel the tricarboxylic acid (TCA) cycle compared to wild-type tumors. nih.govresearchgate.netfrontiersin.org Similarly, patient-derived xenografts (PDXs), which involve implanting tumor tissue from a patient directly into a mouse, are considered to better reflect the heterogeneity of human cancers and have been used in L-glutamine (13C5) tracing studies. nih.gov

The table below summarizes key findings from L-glutamine (13C5) tracing studies in various mouse models.

Model SystemKey Findings
Colorectal Cancer Xenografts (PIK3CA mutant) Increased glutamine entry into the TCA cycle compared to wild-type tumors. nih.govresearchgate.netfrontiersin.org
Patient-Derived Xenografts (PDX) of Colorectal Cancer Higher enrichment of TCA cycle intermediates from L-glutamine (13C5) in tumors compared to adjacent normal tissue. nih.gov
Prostate Cancer Xenografts Androgen deprivation therapy suppresses glutamine utilization by tumor cells. pnas.org
Pancreatic Cancer Models Demonstrated the on-target effects of glutaminase inhibitors by observing reduced conversion of glutamine to glutamate. nih.govpnas.org
CD8+ T cells in Lm-infected mice Glutamine is a more significant fuel for the TCA cycle than glucose during an immune response. nih.gov

Delivery Methods for L-Glutamine (13C5) (e.g., Intraperitoneal, Intravenous)

The method of administering the L-glutamine (13C5) tracer is a critical experimental parameter that can influence the resulting metabolic data. The two most common routes of delivery in mouse studies are intraperitoneal (IP) and intravenous (IV) injections. eurisotop.compnas.org

Intraperitoneal (IP) Injection: IP injection involves administering the tracer into the peritoneal cavity, from where it is absorbed into the bloodstream. This method has been used in studies of pancreatic cancer and immune cell metabolism. pnas.orgnih.gov For example, in a study investigating pancreatic cancer, L-glutamine (13C5, 15N2) was delivered via three IP injections given 15 minutes apart. pnas.org While convenient, bolus IP injections can cause a transient spike in the tracer concentration in the blood, which might not reflect a steady physiological state. researchgate.net

Intravenous (IV) Injection: IV injection, typically through the tail vein, delivers the tracer directly into the circulation, allowing for more precise control over the plasma concentration. pnas.orgnih.govuky.edu This method can be performed as a single bolus, multiple boluses, or a continuous infusion. nih.govuky.edu Repeated bolus injections are often used to achieve higher and more sustained enrichment of the tracer in tissues, which is particularly important for metabolites with slower turnover. nih.govuky.edu For instance, multiple IV injections of L-glutamine (13C5, 15N2) have been shown to be necessary to achieve adequate labeling in engrafted tumors. nih.govuky.edu Continuous infusion is another approach to achieve a metabolic steady state, though it can be more technically challenging. uky.edu

The choice between IP and IV delivery depends on the specific research question and the desired metabolic state to be studied.

Delivery MethodAdvantagesDisadvantages
Intraperitoneal (IP) Injection Technically simpler to perform.Can cause a transient, non-physiological spike in tracer concentration. researchgate.net
Intravenous (IV) Injection Allows for more precise control over plasma tracer levels. pnas.orgnih.govuky.edu Can be adapted for bolus or continuous infusion. nih.govuky.eduCan be more technically challenging, especially for continuous infusion. uky.edu

Considerations for Endogenous CO2 Recycling in Vivo Isotope Tracing

A significant consideration when interpreting in vivo isotope tracing data, including from L-glutamine (13C5), is the phenomenon of endogenous carbon dioxide (CO2) recycling. nih.govbiorxiv.org In vitro, the CO2 produced from the decarboxylation of labeled substrates is largely diluted by the bicarbonate in the culture medium. nih.govbiorxiv.org However, in a whole organism, this endogenously produced 13CO2 can be re-fixed by carboxylating enzymes, leading to the appearance of 13C in metabolites that are not directly downstream of the initial tracer. nih.govbiorxiv.org

When L-glutamine (13C5) is metabolized through the TCA cycle, 13C-labeled CO2 is released during the conversion of α-ketoglutarate to succinyl-CoA. biorxiv.org This 13CO2 can then be incorporated into other molecules. For example, pyruvate carboxylase can fix 13CO2 onto pyruvate to form oxaloacetate, resulting in M+1 labeled TCA cycle intermediates. biorxiv.org This can lead to distinct labeling patterns in vivo compared to in vitro experiments. nih.govbiorxiv.org Studies have shown that while M+4 citrate is the expected dominant isotopologue from L-glutamine (13C5) in vitro, M+1 citrate can be a surprisingly abundant species in vivo due to CO2 recycling. nih.govbiorxiv.org

Therefore, it is crucial to account for endogenous CO2 recycling when analyzing in vivo L-glutamine (13C5) tracing data to avoid misinterpretation of metabolic fluxes. nih.gov Mathematical models used for metabolic flux analysis should ideally incorporate the potential for CO2 re-fixation to accurately reflect carbon transformations within the organism. nih.gov

Advanced Research and Future Directions in L Glutamine 13c5 Tracing

Development of Multi-Isotope Labeled Glutamine Tracers (e.g., 13C5, 15N2, 2H)

To gain a more detailed view of metabolic pathways, researchers are increasingly utilizing multi-isotope labeled glutamine tracers. These tracers, which incorporate stable isotopes of multiple elements like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), allow for the simultaneous tracking of both the carbon and nitrogen backbones of glutamine as it is metabolized. rsc.orgeurisotop.com

The use of L-glutamine labeled with both ¹³C₅ and ¹⁵N₂ has proven particularly insightful. medchemexpress.comotsuka.co.jpcortecnet.comnih.gov This dual-labeling strategy enables the differentiation between glutamine's role as a carbon source for the TCA cycle and its function as a nitrogen donor for the synthesis of nucleotides and other amino acids. rsc.orgnih.govashpublications.org For instance, studies have employed [U-¹³C₅, ¹⁵N₂]-glutamine to track its anabolism into nucleotides and catabolism through glutaminolysis. nih.govashpublications.orgaacrjournals.org High-resolution mass spectrometry is essential for distinguishing the complex isotopologue patterns generated by these multi-isotope tracers. rsc.org

The combination of different isotopes provides a more granular picture of metabolic reprogramming in various conditions. For example, research in cancer cells has used ¹³C₅,¹⁵N₂-glutamine to show selective activation of certain enzymes and to understand how metabolic pathways are rewired to support proliferation. frontiersin.orgfrontiersin.org The development of these advanced tracers opens up new avenues for interrogating complex metabolic networks in both health and disease. eurisotop.com

Table 1: Examples of Multi-Isotope Labeled Glutamine Tracers and Their Applications

TracerIsotopesKey Applications
L-Glutamine (¹³C₅, ¹⁵N₂) Carbon-13, Nitrogen-15Simultaneously tracing carbon and nitrogen fate; differentiating between anabolic and catabolic pathways. rsc.orgnih.govashpublications.org
L-Glutamine (²H) DeuteriumProbing de novo lipogenesis and NADPH metabolism. nih.govmdpi.com
L-Glutamine (¹³C₅, ¹⁵N₂, ²H) Carbon-13, Nitrogen-15, DeuteriumComprehensive analysis of glutamine metabolism, including carbon, nitrogen, and hydrogen flux.

Integration of L-Glutamine (13C5) Tracing with Multi-Omics Approaches

The integration of L-glutamine (13C5) tracing with other "omics" disciplines is creating a more holistic understanding of cellular function. By combining metabolic flux data with information from metabolomics, proteomics, and transcriptomics, researchers can connect metabolic changes to their underlying genetic and protein-level regulation.

Combining L-glutamine (13C5) tracing with broader metabolomics and fluxomics approaches provides a powerful method for quantifying metabolic pathway activity. frontiersin.orgnih.gov This integration allows researchers to move beyond simply identifying which pathways are active to determining the actual rates (fluxes) of metabolic reactions. frontiersin.orgresearchgate.net

Metabolic Flux Analysis (MFA) using ¹³C₅-glutamine allows for the precise quantification of glutamine's contribution to the TCA cycle, both through the forward (oxidative) and reverse (reductive carboxylation) pathways. nih.govresearchgate.net By measuring the mass isotopomer distributions (MIDs) of TCA cycle intermediates, researchers can calculate the relative flux through these different routes. nih.govresearchgate.net For instance, the detection of M+5 citrate (B86180) from ¹³C₅-glutamine is a clear indicator of reductive carboxylation. researchgate.netnih.gov This integrated approach has been crucial in understanding metabolic reprogramming in cancer cells under various conditions, such as hypoxia. researchgate.net

Linking L-glutamine (13C5) tracing data with proteomics and transcriptomics provides a multi-layered view of metabolic regulation. This approach can reveal how changes in gene expression and protein levels directly impact metabolic fluxes.

Studies have shown that by analyzing transcriptomic data from critically ill patients, researchers can identify altered expression of genes involved in glutamine metabolism. semanticscholar.org Subsequent stable isotope tracing with ¹³C₅-glutamine in a relevant model can then confirm how these gene expression changes translate to functional differences in metabolic pathways. semanticscholar.org For example, an upregulation of genes for glutamine transporters could be correlated with an increased flux of glutamine into the cell and through specific metabolic pathways. Similarly, proteomic analysis can identify changes in the abundance of key metabolic enzymes, which can then be directly linked to the measured metabolic fluxes determined by ¹³C₅-glutamine tracing. ashpublications.org This integrated systems biology approach is essential for a complete understanding of how metabolic phenotypes are established and maintained. semanticscholar.org

Novel Computational and Analytical Techniques for Enhanced Resolution

Advancements in computational and analytical methods are continuously improving the precision and scope of L-glutamine (13C5) tracing studies. These new techniques allow for the analysis of more complex biological systems and provide a deeper level of insight into metabolic dynamics.

Traditional MFA assumes that the system being studied is in a metabolic and isotopic steady state. rsc.orgd-nb.info However, many biological processes are dynamic, and cells may not always reach an isotopic steady state, especially in slow-labeling systems. osti.govvanderbilt.edu To address this, dynamic metabolic flux analysis (DMFA) and isotopically nonstationary MFA (INST-MFA) have been developed. frontiersin.orgosti.gov

INST-MFA is particularly valuable as it allows for the estimation of metabolic fluxes from transient labeling data, collected before the system reaches isotopic equilibrium. osti.govvanderbilt.eduvanderbilt.edunih.gov This is achieved by using ordinary differential equations to model the change in isotope labeling over time. osti.gov This approach offers several advantages, including shorter experiment times and increased sensitivity for determining certain fluxes and metabolite pool sizes. vanderbilt.edunih.gov While powerful, INST-MFA introduces greater complexity in experimental design, requiring careful selection of time points for sample collection. osti.govvanderbilt.edu

Table 2: Comparison of MFA, DMFA, and INST-MFA

TechniqueDescriptionKey Advantage
Metabolic Flux Analysis (MFA) Assumes metabolic and isotopic steady state. rsc.orgWell-established and computationally less intensive.
Dynamic Metabolic Flux Analysis (DMFA) Accounts for systems in a metabolic non-steady state. frontiersin.orgCan analyze systems where fluxes change over time. rsc.org
Isotopically Nonstationary MFA (INST-MFA) Analyzes transient isotopic labeling data before steady state is reached. osti.govvanderbilt.eduReduces experimental time and increases sensitivity for certain fluxes. vanderbilt.edunih.gov

The complexity of metabolic networks in mammalian cells necessitates sophisticated experimental design to maximize the information gained from tracer experiments. Advanced computational algorithms are now being used to determine the optimal isotopic tracers and mixtures to use for a given biological question. nih.gov

These algorithms can simulate the outcomes of experiments with different tracer combinations to identify which will provide the most precise and statistically significant flux values. nih.gov For example, a genetic algorithm was used to determine that a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine provided superior precision for analyzing both glycolysis and the TCA cycle in cancer cells compared to using either tracer alone. nih.gov Furthermore, multi-objective optimization frameworks can balance the quality of the experimental data with the cost of the isotopic tracers, revealing compromise experiments that are both informative and cost-effective. researchgate.net These computational tools are invaluable for designing efficient and powerful L-glutamine (13C5) tracing studies. researchgate.net

Systems-Level Understanding of Metabolic Networks via L-Glutamine (13C5) Tracing

The advent of stable isotope tracers, particularly uniformly labeled L-Glutamine (13C5), has revolutionized our ability to dissect the complexity of metabolic networks at a systems level. By introducing L-Glutamine (13C5) into biological systems, researchers can track the fate of the five carbon atoms of glutamine as they are incorporated into a multitude of downstream metabolites. This approach, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic and quantitative view of metabolic fluxes, offering profound insights into the intricate wiring of cellular metabolism. nih.govisotope.com

L-Glutamine (13C5) is a powerful tool for several reasons. Glutamine is a pleiotropic molecule, serving not only as a building block for proteins but also as a primary carbon and nitrogen source for a variety of biosynthetic pathways. nih.govfrontiersin.org Its carbon skeleton can replenish the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, through a process called anaplerosis. frontiersin.orgnih.gov Furthermore, glutamine is a key substrate for the synthesis of nucleotides, non-essential amino acids, and fatty acids. nih.govnih.gov By tracing the incorporation of the 13C label from L-Glutamine (13C5) into these diverse molecules, a comprehensive map of metabolic activity can be constructed. isotope.commdpi.com

Detailed Research Findings

The application of L-Glutamine (13C5) tracing has yielded a wealth of information across various fields of biological research, particularly in cancer metabolism and immunology.

In cancer research, L-Glutamine (13C5) tracing has been instrumental in elucidating the metabolic reprogramming that is a hallmark of many tumors. frontiersin.org Studies have shown that many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for survival and proliferation. nih.gov L-Glutamine (13C5) tracing has allowed researchers to quantify the contribution of glutamine to the TCA cycle in tumor cells, revealing that in some cancers, glutamine is a more significant anaplerotic substrate than glucose. isotope.commit.edu

For instance, tracing studies have demonstrated that the carbon atoms from L-Glutamine (13C5) can enter the TCA cycle via two main routes: oxidative metabolism, leading to the formation of M+4 labeled intermediates, and reductive carboxylation, which generates M+5 citrate. nih.govmdpi.com This latter pathway is particularly important under hypoxic conditions or in cells with mitochondrial defects, providing a mechanism for the synthesis of acetyl-CoA for lipid biosynthesis. nih.gov

The table below summarizes key findings from L-Glutamine (13C5) tracing studies in different cancer types, highlighting the diverse ways in which glutamine metabolism is rewired.

Cancer TypeKey FindingImplicationReference
Pancreatic Cancer Increased reliance on glutamine for TCA cycle anaplerosis and nucleotide synthesis.Highlights glutaminase (B10826351) as a potential therapeutic target. frontiersin.orgpnas.org
Lung Adenocarcinoma Synergistic enhancement of glutamine dependence in cells with mutated KRAS and LKB1/KEAP1 pathways.Suggests that GLS inhibitors could be effective in this specific patient population. frontiersin.org
Colorectal Cancer Higher utilization of glutamine in tumors with mutated PIK3CA.Indicates a link between specific oncogenic mutations and glutamine metabolism. frontiersin.org
Breast Cancer Basal-like breast cancers show a higher nucleotide/carbohydrate-enriched metabolite profile, with significant glutamine labeling in TCA cycle intermediates.Provides a metabolic basis for the high proliferation rates of this aggressive subtype. unclineberger.org
Medulloblastoma Therapy-resistant cells exhibit metabolic reprogramming focused on wild-type isocitrate dehydrogenase (IDH1) activity, which is linked to glutamine metabolism.Suggests that targeting IDH1 could overcome therapy resistance. nih.govresearchgate.net

In the field of immunology, L-Glutamine (13C5) tracing has shed light on the metabolic requirements of immune cells during activation and differentiation. For example, studies on CD8+ T cells have shown that during the early stages of an immune response, these cells rely heavily on glutamine anaplerosis to fuel the TCA cycle for ATP production and to provide precursors for nucleotide synthesis. nih.gov As the immune response progresses, the fuel preference of these cells can shift. nih.gov

Integration with Multi-Omics Approaches

The true power of L-Glutamine (13C5) tracing is realized when it is integrated with other "omics" technologies, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic and systems-level understanding of how metabolic networks are regulated and how they respond to various perturbations. uni.lu

By combining L-Glutamine (13C5) tracing data with gene expression data (transcriptomics), researchers can identify the upregulation of specific enzymes and transporters involved in glutamine metabolism. unclineberger.org For example, an increase in the flux of glutamine into the TCA cycle might be correlated with increased expression of the gene encoding glutaminase (GLS). frontiersin.org

Similarly, integrating L-Glutamine (13C5) data with protein expression data (proteomics) can confirm that the observed metabolic fluxes are a direct result of changes in the abundance of metabolic enzymes. uni.lu

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a cell. When combined with L-Glutamine (13C5) tracing, it allows for the identification of not only the active metabolic pathways but also the accumulation or depletion of specific metabolites, which can have important signaling functions. unclineberger.org This integrated approach has been successfully used to identify therapeutic targets in rapidly proliferating breast tumors. unclineberger.org

Future Directions in L-Glutamine (13C5) Tracing

The field of L-Glutamine (13C5) tracing is continuously evolving, with several exciting future directions poised to further enhance our understanding of metabolic networks.

One promising area is the development of single-cell multi-omics techniques that incorporate stable isotope tracing. nih.govresearchgate.net This would allow for the investigation of metabolic heterogeneity within a population of cells, which is often masked in bulk measurements. Understanding how individual cells differ in their glutamine metabolism could be crucial for understanding diseases like cancer, where tumor heterogeneity is a major challenge. uni.lu

Another important direction is the development of more sophisticated computational models for metabolic flux analysis (MFA). arxiv.orgrsc.org These models can integrate data from multiple isotopic tracers and other omics data to provide more accurate and comprehensive predictions of metabolic fluxes throughout the entire metabolic network. arxiv.org Kinetic models that can capture the dynamic changes in metabolism over time are also being developed. arxiv.org

Furthermore, the application of hyperpolarized L-Glutamine (13C5) in magnetic resonance imaging (MRI) is an emerging technique for non-invasively imaging glutamine metabolism in vivo. pnas.org This technology holds great promise for clinical applications, such as diagnosing and monitoring the response of tumors to therapy. pnas.org

Finally, expanding the application of L-Glutamine (13C5) tracing to a wider range of biological systems and disease models will continue to provide novel insights into the fundamental roles of glutamine metabolism in health and disease. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing L-GLUTAMINE (13C5) to ensure isotopic stability in experimental setups?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation . Avoid exposure to strong oxidizing agents, as incompatible materials may induce hazardous decomposition (e.g., carbon/nitrogen oxides under extreme conditions) . Verify isotopic integrity using mass spectrometry before and after experiments, as improper storage can lead to isotopic scrambling or contamination .

Q. How can researchers validate the purity and isotopic enrichment of L-GLUTAMINE (13C5) prior to use in metabolic tracer studies?

  • Methodological Answer : Employ HPLC (>95% purity threshold) and tandem mass spectrometry (MS/MS) to confirm chemical and isotopic purity . For isotopic enrichment, use nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS) to quantify 13C incorporation at specific carbon positions . Cross-reference supplier certificates (CoA) for batch-specific data .

Q. What are the recommended safety protocols for laboratory use of L-GLUTAMINE (13C5)?

  • Methodological Answer : While toxicity data for labeled compounds are limited, assume hazards align with unlabeled L-glutamine (oral/dermal/inhalation LD50 > 2000 mg/kg) . Use PPE (gloves, lab coats) and work in a fume hood. For ecological safety, avoid bulk disposal into aquatic systems despite low acute toxicity .

Advanced Research Questions

Q. How can L-GLUTAMINE (13C5) be optimized for pulse-chase experiments in mammalian cell cultures to track nitrogen metabolism?

  • Methodological Answer : Pre-equilibrate cells in isotope-free media before introducing 13C5-Gln to minimize background noise . Use concentration gradients (e.g., 0.1–5 mM) to balance tracer uptake and cytotoxicity. For time-resolved flux analysis, combine liquid chromatography-mass spectrometry (LC-MS) with metabolic quenching techniques (e.g., cold methanol) to capture transient intermediates .

Q. What strategies resolve discrepancies in 13C metabolic flux analysis (MFA) data when using L-GLUTAMINE (13C5) in cancer cell studies?

  • Methodological Answer : Contradictions often arise from isotopic dilution via unlabeled substrates or anaplerotic reactions. Mitigate this by:

  • Experimental Design : Use serum-free media or dialyzed fetal bovine serum (dFBS) to eliminate unlabeled glutamine .
  • Data Analysis : Apply constraint-based metabolic models (e.g., COBRA Toolbox) to differentiate between glycolytic and glutaminolytic pathways . Validate with parallel 13C-glucose tracing to isolate glutamine-specific contributions .

Q. How does the position-specific 13C labeling in L-GLUTAMINE (13C5) influence its utility in probing the TCA cycle versus nucleotide biosynthesis?

  • Methodological Answer : The uniform 13C5 label allows tracking of glutamine-derived carbons into α-ketoglutarate (TCA cycle) and purine/pyrimidine precursors. To distinguish pathways:

  • TCA Cycle : Monitor 13C enrichment in citrate via GC-MS after isotopic steady state (~24–48 hrs) .
  • Nucleotide Biosynthesis : Quantify 13C incorporation into UDP-N-acetylglucosamine using LC-MS/MS, accounting for glutamine’s role in hexosamine pathway regulation .

Q. What are the challenges in scaling up L-GLUTAMINE (13C5) tracer studies from in vitro models to in vivo systems, and how can they be addressed?

  • Methodological Answer : Key challenges include isotopic dilution in plasma and tissue heterogeneity. Solutions involve:

  • Dosing Strategy : Use primed, continuous infusions to achieve isotopic steady state in blood .
  • Tissue-Specific Analysis : Combine magnetic resonance spectroscopy (MRS) with ex vivo LC-MS to resolve organ-specific glutamine utilization .
  • Data Normalization : Correct for natural abundance 13C (1.1%) and background noise using isotope correction algorithms .

Data Reporting and Reproducibility

Q. How should researchers document the use of L-GLUTAMINE (13C5) in publications to ensure reproducibility?

  • Methodological Answer : Report:

  • Supplier and Batch : e.g., Cambridge Isotope Laboratories CNLM-1275-H .
  • Purity/Enrichment : HPLC (>95%), 13C5 isotopic purity (e.g., 99% via IRMS) .
  • Storage Conditions : -20°C, desiccated .
  • Experimental Context : Media composition, tracer concentration, and duration of exposure .

Safety and Compliance

Q. Are there regulatory guidelines for disposing of waste containing L-GLUTAMINE (13C5) in academic laboratories?

  • Methodological Answer : Follow institutional biosafety protocols for non-radioactive isotopes. While the compound is not classified as hazardous, incinerate solid waste and neutralize liquid waste (pH 6–8) before disposal . Document disposal methods in accordance with local environmental regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.